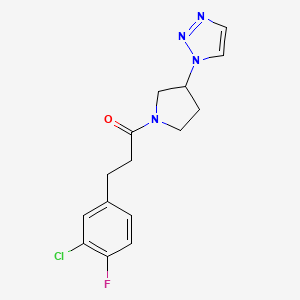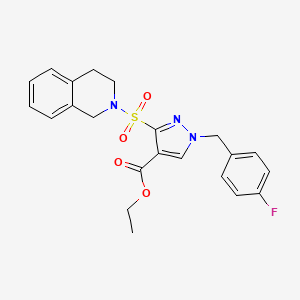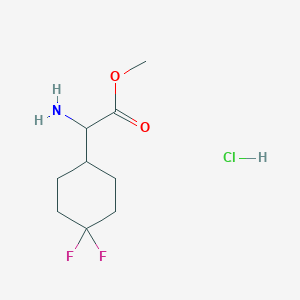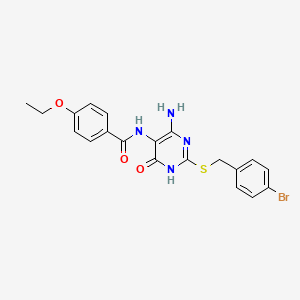
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to the core structure. In the case of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one, although not directly synthesized in the provided papers, we can infer from similar compounds that the synthesis would likely involve the formation of a 1H-1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, such as the Huisgen cycloaddition. This reaction is a common method for synthesizing 1,2,3-triazoles and involves the reaction of azides with terminal alkynes catalyzed by copper(I) . The pyrrolidine and phenyl groups would be introduced through subsequent steps, potentially involving palladium-catalyzed coupling reactions, as indicated by the use of palladium catalysis in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one would be expected to feature a triazole ring, a pyrrolidine ring, and a phenyl ring with chloro and fluoro substituents. The presence of these rings and substituents would influence the molecule's three-dimensional conformation and its potential for intermolecular interactions. For instance, the triazole ring is known to participate in hydrogen bonding and other non-covalent interactions, which can be crucial for the compound's biological activity and crystallization behavior .
Chemical Reactions Analysis
The 1H-1,2,3-triazole moiety is a versatile functional group that can undergo various chemical reactions. It can act as a nucleophile in substitution reactions or coordinate to metals, which can be useful in further synthetic modifications or in forming metal complexes. The presence of a pyrrolidine ring suggests potential reactivity at the nitrogen atom, which could be exploited in reactions such as alkylation or acylation. The chloro and fluoro substituents on the phenyl ring could also influence the reactivity of the compound, making the aromatic ring more susceptible to nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one would be influenced by its molecular structure. The presence of halogens suggests that the compound would have a relatively high molecular weight and may exhibit significant lipophilicity, which could affect its solubility and membrane permeability. The melting point and crystallization behavior would be influenced by the intermolecular interactions present in the solid state, such as hydrogen bonding and π-π stacking, as observed in related triazole derivatives . The electronic properties of the molecule, such as its dipole moment and electronic distribution, would be affected by the electronegative fluorine and chlorine atoms, potentially impacting its reactivity and interaction with biological targets.
科学的研究の応用
Selective Sensing Applications
- A study highlighted the synthesis of a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker through click chemistry. This compound acts as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, demonstrating its application in selective sensing based on internal charge transfer (ICT) mechanisms (Maity & Govindaraju, 2010).
Antimalarial and Antimicrobial Properties
- Another research focus has been on the antimalarial properties of piperazine and pyrrolidine derivatives. These compounds have shown capacity to inhibit the growth of Plasmodium falciparum, with certain structural features like a hydroxyl group, a propane chain, and a fluor being crucial for antiplasmodial activity (Mendoza et al., 2011).
- Antimicrobial activity was evaluated in novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, showcasing the compound's potential in battling microbial infections (Nagamani et al., 2018).
Structural Diversity and Chemical Reactivity
- The generation of a structurally diverse library through alkylation and ring closure reactions using related ketonic Mannich bases indicates the versatility of these compounds in synthesizing a wide array of chemical structures for further application in pharmaceuticals and material science (Roman, 2013).
Luminescence and Sensing Applications
- Synthesis and investigation into the fluorescence chemosensor properties for acetate ion and fluorine ion based on 1,2,4-triazolyl substituted compounds have been reported. These studies contribute to the development of potential sensing applications in biological and environmental concerns (Wang et al., 2021).
特性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O/c16-13-9-11(1-3-14(13)17)2-4-15(22)20-7-5-12(10-20)21-8-6-18-19-21/h1,3,6,8-9,12H,2,4-5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGOFXVYZWCESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2552301.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)




![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2552320.png)
![ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2552322.png)
